
1-(4-isocyanatophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isocyanatophenyl)-1H-pyrazole is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isocyanatophenyl)-1H-pyrazole typically involves the reaction of 4-aminophenylpyrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-Aminophenylpyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Isocyanatophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the production of polyurethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
科学的研究の応用
1-(4-Isocyanatophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.
作用機序
The mechanism of action of 1-(4-isocyanatophenyl)-1H-pyrazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Isocyanato-4-(1H-pyrazol-1-yl)benzene: Similar structure but with different substitution patterns.
4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
特性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
1-(4-isocyanatophenyl)pyrazole |
InChI |
InChI=1S/C10H7N3O/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H |
InChIキー |
HZTDFFMSOZFQMH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


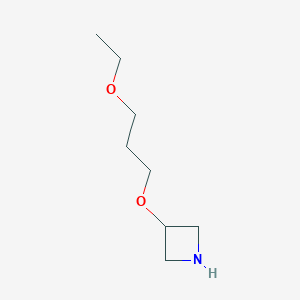

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
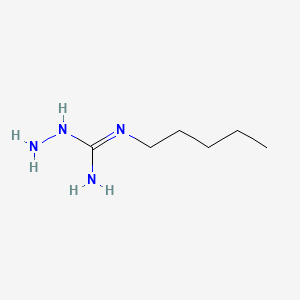
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
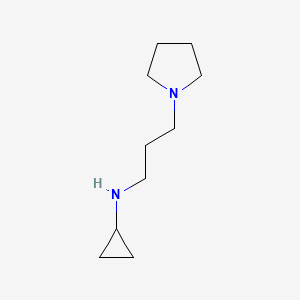
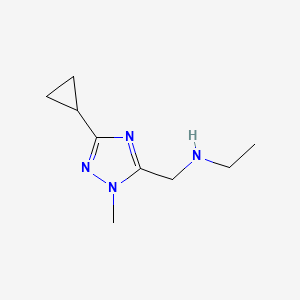
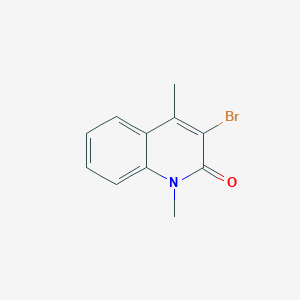
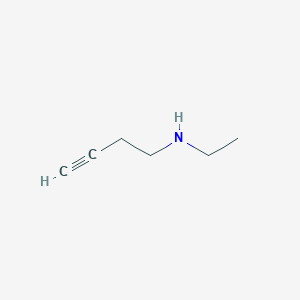
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
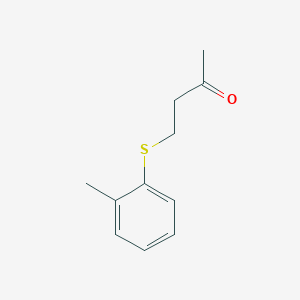
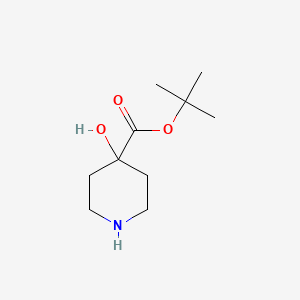
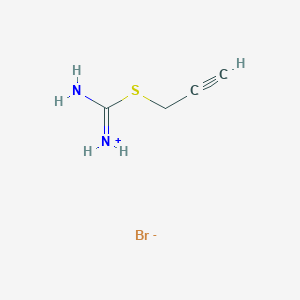
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
